molecular formula C17H18N6O3 B2377239 1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941964-69-8

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2377239
CAS RN: 941964-69-8
M. Wt: 354.37
InChI Key: DDIPWFIFJSGPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a urea derivative that contains two 4-methoxyphenyl groups and a tetrazole group. Urea derivatives are often used in medicinal chemistry due to their bioactivity. The methoxyphenyl groups are aromatic rings with a methoxy (-OCH3) substituent, which can influence the compound’s physical properties and reactivity. The tetrazole group is a five-membered ring containing four nitrogen atoms, which is often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two aromatic rings (from the methoxyphenyl groups), a urea group, and a tetrazole ring. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The urea group might undergo hydrolysis under acidic or basic conditions. The tetrazole ring might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar urea group and the aromatic rings might influence its solubility and stability .

Scientific Research Applications

Future Directions

The study of urea derivatives is a vibrant field in medicinal chemistry. Future research might focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-25-14-7-3-12(4-8-14)19-17(24)18-11-16-20-21-22-23(16)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3,(H2,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIPWFIFJSGPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

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